6-Nitropyridin-2-ylboronic acid pinacol ester
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Overview
Description
6-Nitropyridin-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group attached to a nitropyridine ring, making it a valuable reagent for forming carbon-carbon bonds in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyridin-2-ylboronic acid pinacol ester typically involves the borylation of 6-nitropyridine. One common method is the palladium-catalyzed cross-coupling reaction between 6-nitropyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Nitropyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Alcohols or ketones.
Scientific Research Applications
6-Nitropyridin-2-ylboronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitropyridin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
6-Chloropyridine-2-boronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of a nitro group.
6-Quinolineboronic Acid Pinacol Ester: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
6-Nitropyridin-2-ylboronic acid pinacol ester is unique due to its nitro substituent, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
Molecular Formula |
C11H15BN2O4 |
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Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-9(13-8)14(15)16/h5-7H,1-4H3 |
InChI Key |
FUVPBLRHTPPCNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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